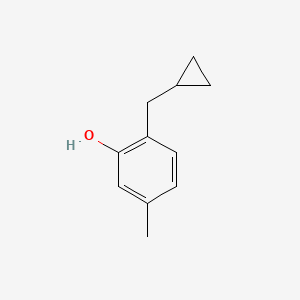
6-(2-Aminoethyl)-4-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Aminoethyl)-4-nitropyridin-2-amine is a compound that belongs to the class of substituted pyridines Pyridines are heterocyclic aromatic organic compounds with the chemical formula C₅H₅N
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)-4-nitropyridin-2-amine can be achieved through several methods. One common approach involves the nitration of 2-aminopyridine followed by the introduction of the aminoethyl group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the aminoethylation can be carried out using ethylenediamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale nitration and aminoethylation reactions are conducted in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Aminoethyl)-4-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Various substituted pyridines depending on the electrophile used.
Applications De Recherche Scientifique
6-(2-Aminoethyl)-4-nitropyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 6-(2-Aminoethyl)-4-nitropyridin-2-amine involves its interaction with specific molecular targets. The aminoethyl group allows the compound to form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-nitropyridine: Lacks the aminoethyl group, making it less versatile in terms of chemical reactivity.
6-(2-Hydroxyethyl)-4-nitropyridin-2-amine:
Uniqueness
6-(2-Aminoethyl)-4-nitropyridin-2-amine is unique due to the presence of both the aminoethyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H10N4O2 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
6-(2-aminoethyl)-4-nitropyridin-2-amine |
InChI |
InChI=1S/C7H10N4O2/c8-2-1-5-3-6(11(12)13)4-7(9)10-5/h3-4H,1-2,8H2,(H2,9,10) |
Clé InChI |
RJIAYZFMRAXNGG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CCN)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















